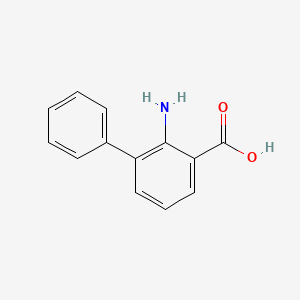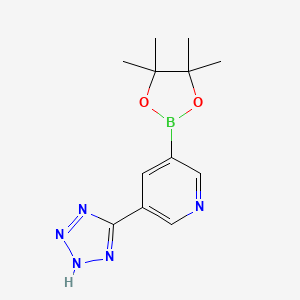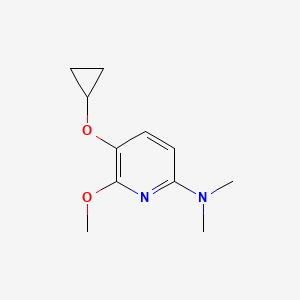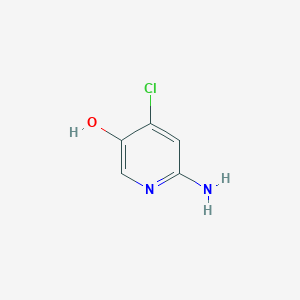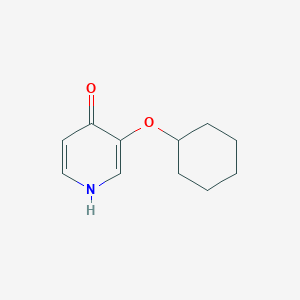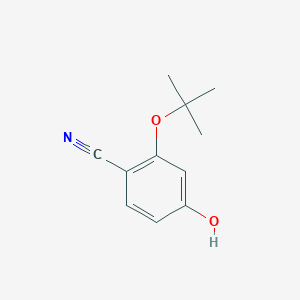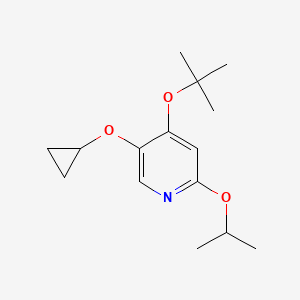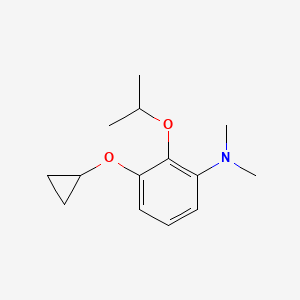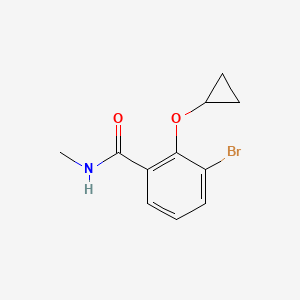
3-Bromo-2-cyclopropoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the third position, a cyclopropoxy group at the second position, and a methyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-cyclopropoxybenzamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position.
N-Methylation: The brominated intermediate is then subjected to N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
3-Bromo-2-cyclopropoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-cyclopropoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropoxy and bromine groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
3-Bromo-N-methylbenzamide: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
2-Cyclopropoxy-N-methylbenzamide:
3-Bromo-2-methoxy-N-methylbenzamide: Has a methoxy group instead of a cyclopropoxy group, which can influence its chemical behavior and interactions.
Uniqueness: 3-Bromo-2-cyclopropoxy-N-methylbenzamide is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and other research applications.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
3-bromo-2-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11(14)8-3-2-4-9(12)10(8)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14) |
Clave InChI |
NQOKTRJGFKKRBJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



